N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine

RNA Chemical Synthesis Oligonucleotide Therapeutics Solid-Phase Synthesis

N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine (CAS: 1613530-24-7) is a chemically synthesized, doubly Boc-protected derivative of pseudouridine. It is characterized as a purine nucleoside analog and is further classified as a C-nucleoside and N-alkylated nucleoside.

Molecular Formula C23H37N3O10
Molecular Weight 515.6 g/mol
Cat. No. B15141018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine
Molecular FormulaC23H37N3O10
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(CN1C(=O)C(=CN(C1=O)C)C2C(C(C(O2)CO)O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C23H37N3O10/c1-22(2,3)35-15(28)8-12(24-20(32)36-23(4,5)6)9-26-19(31)13(10-25(7)21(26)33)18-17(30)16(29)14(11-27)34-18/h10,12,14,16-18,27,29-30H,8-9,11H2,1-7H3,(H,24,32)/t12-,14+,16?,17-,18-/m0/s1
InChIKeyFCFCXLQCRXEWGE-DSIMMEMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N1-Methyl-N3-Boc-Protected Pseudouridine Derivative: A Specialized C-Nucleoside Building Block


N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine (CAS: 1613530-24-7) is a chemically synthesized, doubly Boc-protected derivative of pseudouridine. It is characterized as a purine nucleoside analog and is further classified as a C-nucleoside and N-alkylated nucleoside . The molecule's core structure is a pseudouridine base modified with a methyl group at the N1 position and a complex, Boc-protected amino acid chain at the N3 position . This specific, doubly protected architecture defines its role not as a biologically active end-product, but as a strategic intermediate designed for applications requiring orthogonal deprotection, such as the synthesis of complex RNA oligonucleotides or nucleoside conjugate vaccines .

Why Unprotected or Singly-Protected N1-Methylpseudouridine Analogs Cannot Replace This Specific Derivative


Substituting this compound with a simpler N1-methylpseudouridine or an analog with alternative protecting groups (e.g., acetyl, benzoyl) will result in an incompatible synthetic pathway. The target compound's unique feature is the simultaneous, yet orthogonal, protection of the nucleobase: a non-labile methyl group at N1 and a base-labile Boc-protected amino acid chain at N3 . This architecture enables a specific sequence of deprotection and conjugation steps on solid support that is fundamental to the synthesis of hypermodified RNA sequences, such as those containing the naturally occurring m1acp3Ψ modification [1]. Using a differently protected analog would alter the reaction selectivity, lead to premature deprotection, or block subsequent functionalization, thereby derailing the intended synthesis and precluding the creation of the target biomolecule [2]. This compound is therefore selected for its precise and unique compatibility with a defined multi-step synthetic protocol, not for generalized nucleotide analog properties.

Quantitative Differentiation of N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine


Structural Comparison: Orthogonal Protecting Group Strategy vs. Unprotected or Singly-Protected Analogs

In contrast to the commonly used N1-methylpseudouridine (m1Ψ), which lacks protection at N3, this compound features two distinct N3 modifications: a Boc-protected (2S)-2-amino-3-carboxypropyl chain and a second Boc group. The differentiation lies in the dual, orthogonal protecting groups. While m1Ψ has a molecular weight of 258.2 g/mol, this derivative has a molecular weight of 515.6 g/mol, reflecting the addition of the complex N3 substituent . This structural difference is quantifiable in terms of molecular weight and formula (C23H37N3O10 vs. C10H14N2O6) and is the basis for its unique utility in synthetic schemes requiring stepwise deprotection [1].

RNA Chemical Synthesis Oligonucleotide Therapeutics Solid-Phase Synthesis

Synthetic Utility: A Pre-Functionalized Precursor for Hypermodified RNA

The compound's structure is a direct mimic of the hypermodified nucleoside N1-methyl-N3-(3-amino-3-carboxypropyl) pseudouridine (m1acp3Ψ), a key modification in eukaryotic ribosomal RNA [1]. However, the natural modification's amino and carboxyl groups are unprotected, which would lead to undesired side reactions during solid-phase synthesis. The target compound overcomes this by providing the entire complex N3 substituent in a protected, chemically stable form (with Boc groups) . While m1acp3Ψ is an end-product of a multi-enzymatic pathway in cells, the target compound is a synthetic precursor that enables the precise introduction of this complex motif into an RNA strand via a single, controlled chemical reaction.

Chemical Biology Nucleoside Modification Ribosome Biogenesis

Primary Research & Industrial Applications for N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine


Chemical Synthesis of Site-Specifically Modified RNA Oligonucleotides

This compound is procured as a key building block for solid-phase RNA synthesis. Its orthogonal protecting group strategy—a stable methyl group at N1 and base-labile Boc groups on the N3 substituent—allows it to be incorporated as a phosphoramidite into a growing RNA chain using standard automated synthesis protocols [1]. After synthesis, the Boc groups can be selectively removed under mild conditions, unmasking the reactive amino and carboxyl functionalities to generate an RNA strand containing the complex m1acp3Ψ modification [2]. This approach is essential for creating defined RNA constructs for studying ribosome structure, investigating the role of hypermodifications in translation, and engineering novel RNA-based therapeutics [3].

Research into the Biogenesis and Function of Hypermodified rRNA

Researchers studying the complex biosynthetic pathway of m1acp3Ψ in eukaryotic ribosomes use this protected derivative as a synthetic standard or as a precursor to create modified RNA substrates. These substrates are essential for in vitro assays designed to characterize the activity of enzymes like Nep1 and Tsr3, which catalyze the sequential methylation of pseudouridine [1]. The compound's defined stereochemistry and high purity (as a synthetic product) ensure reproducibility in enzymatic assays, enabling the precise quantification of enzyme kinetics and the elucidation of the molecular mechanisms behind this critical RNA modification pathway [2].

Development of Nucleoside-Based Probes and Conjugates

The protected N3-amino acid chain serves as a unique chemical handle for bioconjugation. After controlled Boc deprotection, the free amine or carboxyl group can be used to attach a variety of reporter molecules, affinity tags, or targeting ligands, making this compound a versatile starting material for developing novel chemical biology probes [1]. This capability is particularly valuable for creating tools to visualize RNA localization in live cells or for generating novel nucleoside-drug conjugates where the pseudouridine core acts as a targeting moiety for specific RNA-binding proteins [2].

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